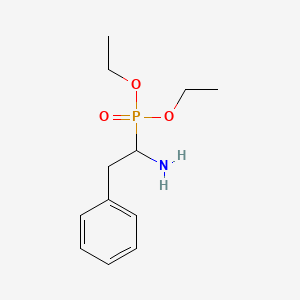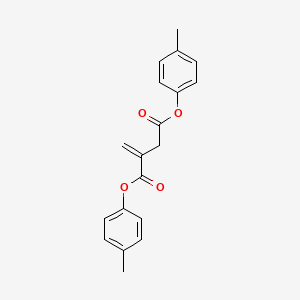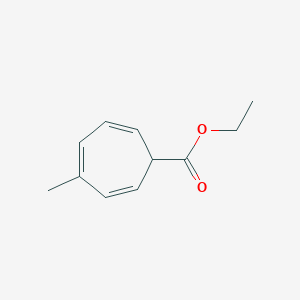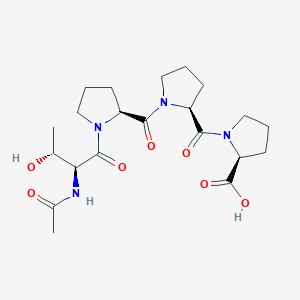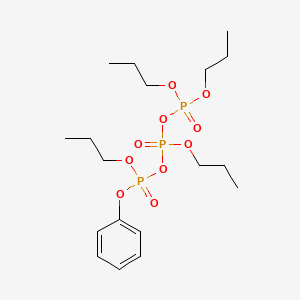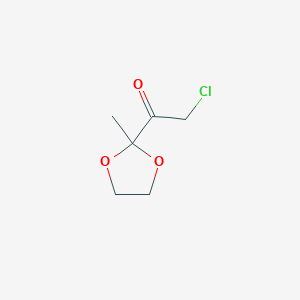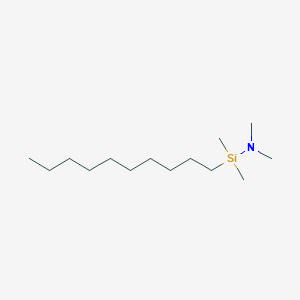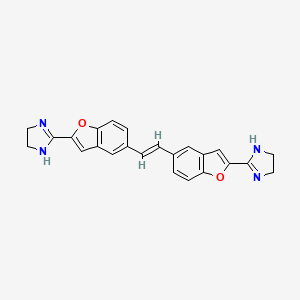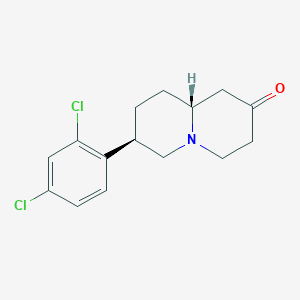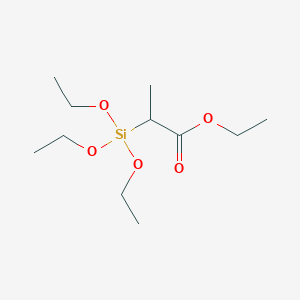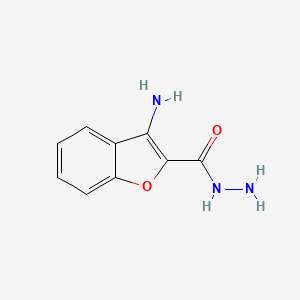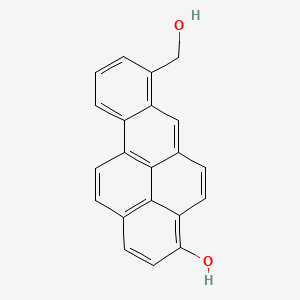
Benzo(a)pyrene-7-methanol, 3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyrene-7-methanol, 3-hydroxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure and significant biological activity. It is often studied in the context of environmental science and toxicology due to its presence in various combustion products and its potential health impacts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-7-methanol, 3-hydroxy- typically involves multi-step organic reactions. One common method includes the reduction, dehydration, and dehydrogenation of precursor compounds to form the benzo(a)pyrene structure . The specific conditions for these reactions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of benzo(a)pyrene derivatives often involves the use of large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors and specialized equipment to handle the toxic and potentially carcinogenic nature of the compounds involved .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)pyrene-7-methanol, 3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Various substituents can be introduced into the benzo(a)pyrene structure through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled pH and temperature, to proceed efficiently .
Major Products
The major products formed from these reactions include various hydroxylated and epoxidized derivatives of benzo(a)pyrene. These products are often studied for their biological activity and potential health impacts .
Applications De Recherche Scientifique
Benzo(a)pyrene-7-methanol, 3-hydroxy- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Medicine: Research into the compound’s effects on human health, including its potential carcinogenicity, is ongoing.
Mécanisme D'action
The mechanism by which benzo(a)pyrene-7-methanol, 3-hydroxy- exerts its effects involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to DNA and cause mutations. The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating the compound’s effects on gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another isomer with similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional fused benzene rings, leading to different chemical properties.
Uniqueness
Benzo(a)pyrene-7-methanol, 3-hydroxy- is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. This makes it a valuable compound for studying the detailed mechanisms of PAH toxicity and metabolism .
Propriétés
Numéro CAS |
79418-86-3 |
|---|---|
Formule moléculaire |
C21H14O2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
7-(hydroxymethyl)benzo[a]pyren-3-ol |
InChI |
InChI=1S/C21H14O2/c22-11-14-2-1-3-15-16-7-4-12-6-9-19(23)17-8-5-13(10-18(14)15)21(16)20(12)17/h1-10,22-23H,11H2 |
Clé InChI |
NXYDPLHGPNITDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=C3C=CC4=C(C=CC5=C4C3=C(C2=C1)C=C5)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


